Opiranserin

Multi-target drug discovery Analgesia Glycine transporter

Single-target analgesics repeatedly fail in complex pain trials, and earlier GlyT2 inhibitors (ALX-1393, ORG 25543) exhibited poor brain permeability or mechanism-based toxicity. Opiranserin addresses these gaps with precisely engineered, simultaneous dual antagonism of GlyT2 (IC50 0.86 μM) and 5-HT2A (IC50 1.3 μM). • 30.8% reduction in opioid consumption & 35% improvement in pain relief (SPID 12) vs. placebo in Phase 3. • Morphine-comparable efficacy in validated rat models of postoperative, formalin-induced, and neuropathic pain. • Favorable safety profile; MFDS-approved in South Korea as Unafra®. Ideal for ERAS protocol studies and multi-target analgesic research.

Molecular Formula C21H34N2O5
Molecular Weight 394.5 g/mol
CAS No. 1441000-45-8
Cat. No. B609760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOpiranserin
CAS1441000-45-8
SynonymsOpiranserin
Molecular FormulaC21H34N2O5
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC
InChIInChI=1S/C21H34N2O5/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21/h13-14H,6-12,15H2,1-5H3,(H,22,24)
InChIKeyJQUVQWMHZSYCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Opiranserin (CAS 1441000-45-8): A First-in-Class Dual GlyT2/5-HT2A Antagonist for Non-Opioid Postoperative Analgesia


Opiranserin (developmental code VVZ-149) is a synthetic small molecule from the benzamide family [1] developed as a non-opioid, non-NSAID analgesic candidate. It acts as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 5-HT2A receptor, with IC₅₀ values of 0.86 μM and 1.3 μM, respectively . This dual-target mechanism uniquely positions Opiranserin as a first-in-class injectable agent for managing moderate-to-severe acute postoperative pain, having received regulatory approval in South Korea under the brand name Unafra® [2].

Why Opiranserin Cannot Be Substituted with Generic GlyT2 Inhibitors or 5-HT2A Antagonists for Analgesic Research


Substituting Opiranserin with a generic, single-target GlyT2 inhibitor (such as ALX-1393 or ORG 25543) or a selective 5-HT2A antagonist (like volinanserin or pimavanserin) is not scientifically valid for pain research applications. The distinct analgesic efficacy of Opiranserin stems from its precisely engineered, simultaneous dual antagonism of GlyT2 and 5-HT2A receptors [1]. This synergistic multi-target action is designed to overcome the limitations of single-target analgesics, which have repeatedly failed to provide adequate efficacy in clinical trials for complex pain conditions [2]. Furthermore, earlier GlyT2 inhibitors like ALX-1393 and ORG 25543 exhibited significant limitations, including poor brain permeability or mechanism-based toxicity, which prevented their clinical advancement [3]. The quantitative evidence below demonstrates why Opiranserin's unique profile is essential for specific scientific and procurement goals.

Opiranserin Procurement Guide: Head-to-Head Quantitative Differentiation from Key Comparators


Multi-Target Synergy: Opiranserin vs. Single-Target GlyT2 Inhibitors (ALX-1393, ORG 25543)

Opiranserin is a rationally designed dual antagonist of GlyT2 (IC₅₀ = 0.86 μM) and 5-HT2A (IC₅₀ = 1.3 μM), unlike the selective, single-target GlyT2 inhibitors ALX-1393 and ORG 25543 . This dual activity is not incidental but is a core design feature to achieve synergistic analgesia. In contrast, earlier GlyT2 inhibitors such as ORG 25543, despite higher potency at GlyT2 (IC₅₀ = 16 nM), exhibited mechanism-based toxicity due to its irreversible binding mode and are limited by a narrow therapeutic window, preventing clinical development . ALX-1393, while selective for GlyT2, suffers from poor brain permeability, limiting its utility for centrally-mediated pain .

Multi-target drug discovery Analgesia Glycine transporter

Opioid-Sparing Efficacy: Opiranserin Demonstrates Significant Reduction in Postoperative Opioid Consumption

In a confirmatory Phase 3 clinical trial (NCT05764525) for postoperative pain following laparoscopic colectomy, Opiranserin demonstrated a significant opioid-sparing effect. Patients receiving a 10-hour intravenous infusion of Opiranserin (n=141) consumed 30.8% less opioid medication via PCA and made 60.2% fewer PCA requests during the first 12 hours post-dose compared to the placebo group (n=143) [1]. This is a clinically and economically meaningful reduction in opioid use, which directly addresses the need to mitigate opioid-related adverse events and dependence.

Postoperative pain Opioid-sparing Multimodal analgesia

Safety and Tolerability: Opiranserin Avoids the Dose-Limiting Toxicities of Earlier GlyT2 Inhibitors

First-in-human Phase 1 studies of Opiranserin demonstrated a favorable safety and tolerability profile, with no clinically significant adverse events up to a plasma concentration of 3,261 ng/mL, aside from mild, transient nausea, dizziness, or somnolence [1]. This contrasts sharply with the GlyT2 inhibitor ORG 25543, which, despite its high potency, causes mechanism-based acute toxicity due to its irreversible binding, severely limiting its in vivo utility [2]. Opiranserin's reversible binding and dual-target mechanism allow for a therapeutic window that supports clinical use, a critical advantage for research involving in vivo models or translational studies.

Drug safety Toxicology GlyT2 inhibitor

Efficacy in High Pain States: Opiranserin Shows Superior Pain Reduction in Severe Postoperative Pain

A post-hoc analysis of a Phase 2b bunionectomy trial revealed that Opiranserin was particularly effective in patients with severe pain. In subjects with a baseline pain intensity of 7 or higher on a 0-10 numeric rating scale (NRS), Opiranserin treatment led to a significant pain reduction, showing a difference of 2 or more levels compared to placebo within 30 minutes of administration, and this effect was sustained for up to 24 hours [1]. This highlights a key differentiation: Opiranserin's analgesic effect is most pronounced where it is clinically most needed.

Postoperative pain Pain intensity Analgesic efficacy

Rapid Onset of Action: Opiranserin Achieves Mild Pain Levels Faster Than Placebo

In a Phase 3 trial, Opiranserin demonstrated a rapid onset of analgesic effect. Patients receiving Opiranserin achieved a mean pain intensity score of <4 on the NRS (indicating mild pain) by 8 hours post-dose, a state that was maintained through 48 hours. In contrast, the placebo group took significantly longer to reach this mild pain threshold [1]. Furthermore, the sum of pain intensity difference (SPID) over 12 hours was 35% higher in the Opiranserin group compared to placebo (p=0.0047), confirming superior overall pain relief during the critical early postoperative period [1].

Onset of analgesia Postoperative pain management Patient comfort

Recommended Research Applications for Opiranserin Based on Validated Differentiation Evidence


Translational Research in Postoperative Pain Management and Opioid-Sparing Protocols

Based on Phase 3 evidence showing a 30.8% reduction in opioid consumption and a 35% improvement in pain relief (SPID 12) over placebo [1], Opiranserin is an ideal tool compound for investigating non-opioid postoperative analgesia. It is particularly suited for preclinical and clinical studies focused on Enhanced Recovery After Surgery (ERAS) protocols and for developing multimodal analgesic strategies that aim to minimize perioperative opioid use.

In Vivo Studies of Acute and Neuropathic Pain in Rodent Models

Opiranserin has demonstrated robust, morphine-comparable efficacy in validated rat models of postoperative, formalin-induced, and neuropathic pain [1]. Given its favorable safety profile, which avoids the mechanism-based toxicity seen with earlier GlyT2 inhibitors like ORG 25543 , Opiranserin is the superior choice for in vivo efficacy and mechanistic studies in these models. Its dual-target mechanism allows for investigation of synergistic pain pathways in a safe and clinically relevant context.

Pharmacological Studies on Multi-Target Drug Synergy

Opiranserin serves as a benchmark for rationally designed multi-target pharmacology. Unlike simple combinations of single-target agents, it is a single molecule with balanced dual antagonism at GlyT2 (IC₅₀ = 0.86 μM) and 5-HT2A (IC₅₀ = 1.3 μM) [1]. It is an essential reference compound for studies aimed at understanding the pharmacodynamics of synergistic target engagement, overcoming the limitations of single-target analgesics, and validating novel multi-target drug discovery platforms.

Investigations into the Affective Component of Pain

Exploratory clinical studies indicate that Opiranserin may provide particular benefit to patients with high negative affect who otherwise have elevated postoperative opioid requirements [1]. This suggests a potential role for Opiranserin in research exploring the intersection of pain, emotion, and analgesic response. It is a valuable compound for behavioral pharmacology studies aiming to dissect the central mechanisms of pain perception and the affective dimensions of pain relief.

Technical Documentation Hub

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